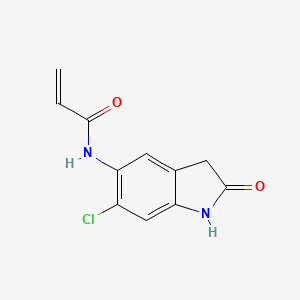

N-(6-chloro-2-oxoindolin-5-yl)acrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)prop-2-enamide |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-10(15)14-9-3-6-4-11(16)13-8(6)5-7(9)12/h2-3,5H,1,4H2,(H,13,16)(H,14,15) |

InChI Key |

YKIKSFIACOMWIK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)CC(=O)N2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N 6 Chloro 2 Oxoindolin 5 Yl Acrylamide Analogues

Impact of Substituents on the Oxindole (B195798) Core

Halogenation of the oxindole ring is a key strategy in modulating the biological activity of this class of compounds. The position and nature of the halogen atom can dramatically alter the electronic properties and binding interactions of the molecule.

The presence of a chlorine atom at the C6 position of the oxindole ring, as seen in the parent compound, is a recurring motif in many kinase inhibitors. This substitution can enhance binding affinity through favorable interactions within the protein's active site. SAR studies on related pyrimidine (B1678525) series have also highlighted the importance of a 6-chloro substituent for anti-cancer activity. nih.gov

Alterations at other positions, such as C4 and C5, also play a pivotal role. For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, the introduction of dichloro substitutions on a related phenyl ring demonstrated a significant increase in enzyme inhibitory activity. nih.gov While direct data on C4 and C5 halogenation for N-(6-chloro-2-oxoindolin-5-yl)acrylamide is limited, the general principles of halogen bonding and the electronic effects of halogens suggest that such modifications would profoundly impact target affinity. Halogenated spirooxindoles, for example, have been shown to be effective inhibitors of various kinases like VEGFR2 and EGFR, underscoring the general importance of halogenation in this scaffold class for anticancer activity. nih.gov

Table 1: Impact of Halogenation on Related Kinase Inhibitor Activity

| Compound Class | Halogen Position | Observation |

| EGFR Inhibitors (Anilino-quinazoline derivatives) | 3',4'-dichloro | Increased enzyme inhibitory activity compared to fluoro or trifluoromethyl substitutions. nih.gov |

| Pyrimidine Derivatives | 6-chloro | Maintained or improved anti-cancer activity. nih.gov |

| Spirooxindoles | Various | Inhibition of VEGFR2 and EGFR, crucial for limiting tumor angiogenesis. nih.gov |

The nitrogen atom of the oxindole ring presents another critical point for modification. N-substitution can influence the molecule's solubility, cell permeability, and orientation within the binding pocket. Studies on related indole (B1671886) acrylamide (B121943) derivatives have shown that N-substitution can lead to potent antiviral activity. For example, an N-acetyl substitution on a 5-cyanoindole (B20398) acrylamide analog resulted in a compound with significant inhibitory effects on Hepatitis C virus (HCV) replication and improved water solubility. dongguk.edu

Role of Acrylamide Linker Modifications on Compound Potency and Selectivity

The acrylamide moiety is a key feature of this compound, often functioning as a "warhead" that can form a covalent bond with a cysteine residue in the active site of the target kinase. This irreversible or reversible covalent interaction can lead to high potency and prolonged duration of action. nih.govnih.gov

Modifications to the acrylamide linker can have a profound impact on the compound's reactivity, potency, and selectivity. For example, the introduction of a cyano group to the acrylamide, creating a 2-cyanoacrylamide moiety, has been explored in the development of reversible covalent inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1). nih.govnih.gov This modification alters the electronics of the Michael acceptor, influencing the reversibility of the covalent bond.

Furthermore, the stereochemistry and substitution on the acrylamide double bond can affect the compound's orientation and reactivity. Structure-activity relationship studies on other acrylamide-containing inhibitors have shown that the geometry of the double bond and the presence of substituents can be critical for activity. nih.gov The length and flexibility of the linker connecting the acrylamide to the core scaffold are also important, as demonstrated in studies of tissue transglutaminase inhibitors where a shorter tether to the acrylamide warhead conferred greater efficiency. nih.gov

Correlation between Specific Structural Features and Identified Biological Target Affinity or Inhibition Potency

The biological activity of this compound analogues is a direct consequence of the interplay between their structural features and the topology of the target protein's active site. The oxindole core, with its specific substitution pattern, is designed to fit into the hydrophobic ATP-binding pocket, forming key hydrogen bonds and van der Waals interactions.

The 6-chloro substituent, for instance, can occupy a specific hydrophobic sub-pocket, enhancing binding affinity. The N-H of the oxindole is often a critical hydrogen bond donor, interacting with the hinge region of the kinase. nih.gov The acrylamide group is positioned to react with a nearby cysteine residue, leading to covalent inhibition.

Table 2: Correlation of Structural Features with Biological Activity in Related Inhibitors

| Structural Feature | Biological Target | Observation | IC₅₀/EC₅₀ |

| 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 | Potent inhibitory activity. nih.gov | 27 nM |

| N-acetyl substitution on 5-cyanoindole acrylamide | HCV Replication | Potent antiviral activity. dongguk.edu | 0.98 µM |

| 3',4'-dichloro substitution on anilino-quinazoline | EGFR | Increased enzyme inhibitory activity. nih.gov | 31.7 nM |

Investigation of this compound: A Compound with Undisclosed Biological Activities

Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is no published research detailing the biological activities of the chemical compound This compound . Consequently, the specific preclinical in vitro and cellular investigations outlined in the requested article, including its antiproliferative effects, mechanisms of action, and enzyme or receptor modulation, cannot be addressed at this time.

The initial search for data on this compound's effects on cancer cell lines, cell cycle progression, apoptosis, tubulin polymerization, and c-MET/SMO signaling pathways yielded no relevant results. Further attempts to locate information regarding its synthesis or any patents that might allude to its therapeutic potential were also unsuccessful.

While the acrylamide and chloro-oxoindoline moieties are present in various biologically active molecules, no direct inferences can be scientifically drawn and applied to the specific compound without dedicated experimental evidence.

Therefore, the requested article focusing on the preclinical investigation of this compound cannot be generated due to the absence of foundational scientific data.

Investigation of Biological Activities and Mechanisms of Action in Preclinical in Vitro and Cellular Models

Enzyme and Receptor Modulation and Inhibition

Tyrosine Kinase Inhibition Profiles (e.g., EGFR, VEGFR-2, Nek2, Aurora, FLT3)

Direct experimental data on the inhibition of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), Nek2, Aurora kinases, or Fms-like tyrosine kinase 3 (FLT3) by N-(6-chloro-2-oxoindolin-5-yl)acrylamide is not available in the current body of scientific literature.

However, the 2-oxoindoline core is a well-established pharmacophore in the design of tyrosine kinase inhibitors. For instance, various 2-oxoindolin-3-ylidene derivatives have been synthesized and evaluated for their potential to inhibit VEGFR-2. One study highlighted a compound, 12b (R = 4-NHCONHPh, R′ = H), which demonstrated potent anti-VEGFR-2 activity, with an 87.2% inhibition at a concentration of 10 μM, comparable to the known inhibitor sunitinib. nih.gov

Furthermore, the indolin-2-one scaffold has been integral to the development of dual inhibitors targeting both Aurora B and FLT3. A series of 6-acylureido derivatives featuring a 3-(pyrrol-2-ylmethylidene)indolin-2-one structure were identified as potent dual inhibitors. nih.gov Specifically, compound 54 in that study exhibited IC₅₀ values of 0.4 nM and 0.5 nM against Aurora B and FLT3, respectively. nih.gov This compound also showed significant cytotoxicity in human acute myeloid leukemia (AML) cell lines with FLT3 mutations. nih.gov Another compound, CCT245718, an imidazo[4,5-b]pyridine-based molecule, has been characterized as a dual FLT3/Aurora A inhibitor, demonstrating the potential of targeting these kinases to overcome drug resistance in AML. nih.gov

While these findings are for structurally related compounds, they underscore the potential of the 2-oxoindoline moiety, a key feature of this compound, to serve as a scaffold for the development of novel tyrosine kinase inhibitors.

Histone Deacetylase (HDAC) Inhibition Assessment

There are no specific studies reporting the assessment of this compound for histone deacetylase (HDAC) inhibitory activity.

Nevertheless, the broader class of indole-containing molecules has been investigated for HDAC inhibition. A series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides were synthesized and showed promising HDAC inhibitory and anti-inflammatory activities. nih.gov In vitro, compounds 9-12 from this series demonstrated a 2.6-fold greater HDAC inhibition compared to the known HDAC inhibitor LBH589·HCl. nih.gov A subsequent study on indole-3-ethylsulfamoylphenylacrylamides revealed that these compounds possess potent HDAC inhibitory activity, ranging from 2.5 to 42 times more effective than suberanilohydroxamic acid (SAHA). nih.gov Specifically, compounds 8, 10, 11, and 17 from this series displayed significant inhibitory effects on various cancer cell lines, with GI₅₀ values between 0.02 and 0.35 μM. nih.gov

These studies suggest that the indole-acrylamide scaffold can be a promising framework for designing potent HDAC inhibitors.

Cyclooxygenase (COX) Inhibition and Selectivity

Specific data on the cyclooxygenase (COX) inhibitory activity and selectivity of this compound are not documented in the available research.

However, the anti-inflammatory properties of various indole (B1671886) derivatives have been linked to the modulation of inflammatory pathways, which can include the inhibition of COX enzymes. For instance, a study on indole-3-ethylsulfamoylphenylacrylamides showed that these compounds could repress the expression of inducible nitric oxide synthase (iNOS) and COX-2, indicating an inhibitory effect on inflammatory mediator release. nih.govresearchgate.net The development of dual COX-2 and 5-lipoxygenase (5-LOX) inhibitors is recognized as a strategy to create anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov While not directly implicating this compound, this highlights the potential for indole-based structures to interact with key enzymes in the inflammatory cascade.

Other Pharmacological Activities Associated with Indole-Acrylamide Scaffolds

In Vitro Antimicrobial and Antibiofilm Evaluation

While there is no specific information on the antimicrobial or antibiofilm properties of this compound, the broader indole and indole-acrylamide scaffolds have demonstrated significant activity in these areas.

Various indole derivatives have been shown to possess antimicrobial and antibiofilm effects against a range of pathogens. nih.govnih.gov For example, a study screening 46 indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) identified several compounds with potent antimicrobial and antibiofilm activity. nih.govnih.gov Notably, 7-hydroxyindole (B18039) was found to inhibit XDRAB biofilm formation and also eradicate mature biofilms at sub-inhibitory concentrations. nih.gov The mechanism for this activity was linked to the reduced expression of quorum sensing genes. nih.gov

The ability of indole derivatives to inhibit biofilm formation is a significant area of research. researchgate.netresearchgate.net Indole-3-acetic acid (IAA) has been shown to be an effective antibiofilm agent against Pseudomonas aeruginosa. researchgate.net

Anti-inflammatory Potential in Cellular Models

Direct studies on the anti-inflammatory potential of this compound in cellular models are not available. However, the indole scaffold is a key component of many compounds with anti-inflammatory properties.

For example, indole-3-ethylsulfamoylphenylacrylamides have been shown to possess anti-inflammatory activity by inhibiting the release of inflammatory mediators. nih.govresearchgate.net These compounds were found to suppress the expression of iNOS and COX-2 and reduce the phosphorylation of p65, which is indicative of inhibited NF-κB signaling. nih.govresearchgate.net

In another study, indole and amide derivatives of ursolic acid were synthesized and evaluated for their anti-inflammatory potential in LPS-induced RAW 264.7 macrophages. chemrxiv.orgchemrxiv.org The indole derivatives, in particular, significantly reduced the levels of nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. chemrxiv.orgchemrxiv.org These findings suggest that the indole moiety plays a crucial role in mediating these anti-inflammatory effects.

Antiviral Activities in Cell-Based Assays

There is no published research on the antiviral activity of this compound. However, the indole scaffold is a recurring motif in a variety of antiviral compounds. nih.gov

A study on indole-containing HCV inhibitors found that a t-butylaniline-appended acrylamide (B121943) derivative (15 ) exhibited an EC₅₀ value of 1.9 μM against the hepatitis C virus. nih.gov In the context of influenza, an indole-3-carboxylic acid analog (102 ) was shown to be highly effective in both prophylactic and therapeutic settings in a mouse model. nih.gov

Furthermore, a novel class of indole derivatives was identified to have pronounced antiviral activity against Dengue and Zika viruses, with some compounds showing efficacy in the low-micromolar range. nih.gov These compounds appear to interfere with viral RNA replication and assembly. nih.gov

Computational and Theoretical Studies on N 6 Chloro 2 Oxoindolin 5 Yl Acrylamide and Its Analogues

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as N-(6-chloro-2-oxoindolin-5-yl)acrylamide, interacts with its protein target at the atomic level.

Ligand-Protein Interaction Analysis with Experimentally Identified Biological Targets

This compound has been identified as a potent and irreversible inhibitor of several kinases, most notably Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). Molecular docking studies have been crucial in visualizing and understanding the specific interactions that lead to this inhibition.

As a covalent inhibitor, the interaction of this compound with its targets is a two-step process: initial non-covalent binding followed by the formation of a permanent covalent bond. nih.gov The acrylamide (B121943) "warhead" is the reactive group responsible for this covalent modification. nih.gov

Docking studies have revealed that the oxindole (B195798) core of the molecule anchors it within the ATP-binding site of the kinase through a network of non-covalent interactions. For instance, in the case of BTK, the molecule is positioned in such a way that the acrylamide moiety is brought into close proximity to a specific cysteine residue (Cys481) in the active site. This strategic positioning is a prerequisite for the subsequent covalent reaction. Similarly, in EGFR, the compound targets a cysteine residue (Cys797) to achieve irreversible inhibition. nih.gov

The non-covalent interactions that facilitate this precise orientation typically include:

Hydrogen Bonds: The oxindole scaffold often forms hydrogen bonds with backbone atoms of the kinase's hinge region.

Stacking Interactions: Pi-stacking interactions between the aromatic rings of the inhibitor and aromatic residues like phenylalanine or tyrosine in the active site can further stabilize the complex.

These interactions are critical for the initial, reversible binding (represented by the inhibition constant, Ki) that precedes the irreversible covalent bond formation. nih.gov

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most stable binding pose of a ligand in a protein's active site and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. For this compound and its analogues, covalent docking protocols are often employed. These specialized docking methods account for the formation of the covalent bond between the ligand and the protein.

The predicted binding modes from these simulations consistently show the acrylamide group oriented towards the reactive cysteine residue. The remainder of the molecule settles into a conformation that maximizes favorable non-covalent interactions. The predicted binding affinities, often calculated in kcal/mol, provide a quantitative measure of the stability of the non-covalent complex. These predictions are instrumental in the early stages of drug design, allowing for the virtual screening of numerous analogues to prioritize those with the highest predicted affinities for synthesis and experimental testing.

Computational approaches have been used to analyze the selectivity of kinase inhibitors, with some studies achieving high accuracy in predicting binding affinity. nih.govresearchgate.net The correlation between predicted binding affinities and experimentally determined inhibitory concentrations (e.g., IC50 values) is a key validation of the docking protocol's accuracy. For acrylamide-based inhibitors, studies have successfully designed and synthesized compounds with high potency based on such computational predictions. researchgate.net

Table 1: Predicted Interactions of this compound with Kinase Targets

| Target Protein | Key Interacting Residue | Type of Interaction | Predicted Outcome |

|---|---|---|---|

| BTK | Cys481 | Covalent Bond | Irreversible Inhibition |

| BTK | Hinge Region Residues | Hydrogen Bonds | Stable Binding |

| BTK | Hydrophobic Pocket | Hydrophobic Interactions | Increased Affinity |

| EGFR | Cys797 | Covalent Bond | Irreversible Inhibition |

| EGFR | Gatekeeper Residue | Steric Interactions | Selectivity |

Quantum Chemical Calculations

While molecular docking relies on classical mechanics, quantum chemical calculations, based on the principles of quantum mechanics, provide a more fundamental understanding of a molecule's electronic structure and reactivity.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

While specific Density Functional Theory (DFT) studies on this compound are not widely available in the public domain, the application of DFT to related oxindole derivatives offers significant insights into the potential applications of this method. nih.govsemanticscholar.orgnih.govresearchgate.net DFT calculations can be used to determine a molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

For a covalent inhibitor like this compound, the reactivity of the acrylamide "warhead" is of paramount importance. DFT calculations could precisely map the electrophilic character of the β-carbon of the acrylamide group, which is the site of nucleophilic attack by the cysteine residue. The energy gap between the HOMO and LUMO can provide a measure of the molecule's chemical reactivity and stability. semanticscholar.org Such calculations can confirm the chemical stability of the molecule while also highlighting the reactive sites. nih.gov

Conformational Analysis and Stability Studies of the Compound

The three-dimensional shape (conformation) of a drug molecule is critical for its biological activity. Quantum chemical methods can be used to perform detailed conformational analyses to identify the most stable, low-energy conformations of this compound. This is particularly important for understanding the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target. acs.org

These studies can calculate the relative energies of different rotational isomers (rotamers) that arise from the rotation around single bonds, for example, the bond connecting the acrylamide group to the oxindole ring. By identifying the most stable conformers, researchers can gain a better understanding of the molecule's shape in solution and how this pre-disposes it to bind to its target protein. biorxiv.org For oxindole derivatives, conformational flexibility has been studied using methods like principal component-based free energy landscape (FEL) analysis. nih.gov The stability of different tautomeric forms of the oxindole ring at physiological pH can also be assessed using these computational methods. nih.gov

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design new, more effective drugs. The computational studies on this compound and its binding to kinases like BTK and EGFR serve as a prime example of SBDD in action.

The detailed picture of the ligand-protein interactions obtained from molecular docking provides a roadmap for modifying the structure of this compound to improve its properties. For example, if the docking study reveals an unoccupied hydrophobic pocket in the active site, medicinal chemists can design analogues with additional hydrophobic groups to fill this pocket, potentially increasing binding affinity and potency.

Furthermore, understanding the basis of selectivity is crucial. By comparing the active sites of the intended target (e.g., BTK) with those of other, off-target kinases, SBDD can guide the modification of the inhibitor to exploit subtle differences, thereby increasing its selectivity and reducing the potential for side effects. The oxindole scaffold is considered a "privileged pharmacophore" in medicinal chemistry, and modifications, particularly at the 3-position of the 2-oxindole structure, have been shown to enhance potency and selectivity. nih.govmdpi.com

The general workflow for SBDD involving a covalent inhibitor like this compound would involve:

Target Analysis: Identifying a unique and accessible nucleophilic residue (e.g., cysteine) in the target protein's binding site. nih.gov

Scaffold Hopping/Modification: Using the oxindole core as a starting point and computationally exploring different substituents to enhance non-covalent interactions.

Warhead Optimization: While the acrylamide group is effective, computational studies could explore alternative reactive groups to fine-tune reactivity and potentially reduce off-target reactions.

Virtual Screening: Creating a virtual library of designed analogues and using docking and other computational methods to predict their binding affinities and select the most promising candidates for synthesis.

Computational Design of Novel Derivatives with Predicted Improved Activity

The design of novel derivatives of this compound with potentially improved activity is a key objective of computational chemistry. This process often begins with the core scaffold and explores modifications to its various substituents to optimize interactions with a biological target.

One common strategy is scaffold hopping , which aims to identify new core structures that mimic the essential binding features of the original molecule but possess different chemical frameworks. nih.gov This can lead to the discovery of derivatives with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For the this compound scaffold, computational approaches could be employed to identify alternative heterocyclic systems that maintain the critical hydrogen bonding and hydrophobic interactions of the oxoindole core.

Another important technique is the structure-based design of derivatives. If the three-dimensional structure of the biological target is known, molecular docking simulations can be used to predict how modifications to the acrylamide side chain or the chloro and oxo groups on the indolinone ring will affect binding affinity. For instance, introducing different functional groups on the acrylamide moiety could lead to new interactions with amino acid residues in the target's active site, potentially increasing inhibitory activity.

Illustrative Example of Designed Derivatives:

| Base Scaffold | Proposed Modification | Rationale for Predicted Improved Activity |

| This compound | Replacement of the acrylamide with a propiolamide | Introduction of a triple bond could provide a more rigid conformation, potentially leading to a better fit within a target's binding pocket and increased potency. |

| This compound | Substitution of the chlorine atom with a trifluoromethyl group | The trifluoromethyl group can enhance metabolic stability and improve cell permeability due to its lipophilic nature, potentially leading to better overall efficacy. |

| This compound | Addition of a hydroxyl group to the indolinone ring | A strategically placed hydroxyl group could form an additional hydrogen bond with the target protein, thereby increasing binding affinity. |

This table is for illustrative purposes and the predicted activities would require experimental validation.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a powerful computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.comrsc.org For a target of this compound, a virtual screening campaign could be initiated using the known structure of the compound as a starting point. Both ligand-based and structure-based virtual screening methods can be employed.

Ligand-based virtual screening would involve searching for molecules with similar 2D or 3D features to this compound. figshare.com This approach is particularly useful when the structure of the biological target is unknown.

Structure-based virtual screening , on the other hand, would involve docking a library of compounds into the active site of the target protein to predict their binding affinities. rsc.org

Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This iterative process involves making chemical modifications to the hit compounds to improve their potency, selectivity, and drug-like properties. scienceopen.com Computational methods are integral to this phase, guiding the synthetic chemistry efforts. Techniques such as bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, can be used to fine-tune the molecule's characteristics. patsnap.com For example, the chlorine atom in this compound could be replaced with other halogens or small alkyl groups to probe the effect on activity.

A lead optimization study on indoline-2,3-dione derivatives highlighted the successful use of lead simplification by modifying a bulky aryl moiety, which resulted in a potent and reversible FAAH inhibitor. nih.gov This underscores the potential for optimizing the this compound structure through targeted modifications.

Prediction of Molecular Descriptors Relevant to Biological Activity and Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This is achieved by calculating a variety of molecular descriptors that numerically represent different aspects of a molecule's structure. nih.gov

For this compound and its analogues, a range of descriptors would be calculated to build a predictive QSAR model. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom count, and the number of specific functional groups.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and pharmacophore-based descriptors.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area, as well as electronic properties like dipole moment and electrostatic potential.

Table of Commonly Used Molecular Descriptors in QSAR Studies of Oxoindole Derivatives:

| Descriptor Type | Specific Descriptor | Relevance to Biological Activity |

| Constitutional (1D) | Molecular Weight (MW) | Influences absorption, distribution, and metabolism. |

| Constitutional (1D) | Number of Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets. |

| Topological (2D) | Kier & Hall Connectivity Indices | Describe the degree of branching and complexity of the molecular structure. |

| Geometrical (3D) | Molecular Surface Area | Relates to the molecule's ability to interact with the target's surface. |

| Electronic (3D) | Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies | Indicate the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects membrane permeability and solubility. |

This table provides examples of descriptors and their general relevance.

By developing a robust QSAR model based on these descriptors for a series of this compound analogues, researchers can predict the activity of newly designed compounds before they are synthesized. nih.govrsc.org This predictive capability significantly streamlines the drug discovery process, allowing for the prioritization of compounds with the highest likelihood of success. Furthermore, molecular docking studies can complement QSAR analyses by providing a visual and energetic understanding of how these molecules interact with their biological targets at an atomic level. nih.govnih.gov

Future Directions and Research Perspectives on N 6 Chloro 2 Oxoindolin 5 Yl Acrylamide

Exploration of Novel and More Efficient Synthetic Pathways for Scalable Production

The future development of N-(6-chloro-2-oxoindolin-5-yl)acrylamide and its analogs is contingent on the availability of robust and scalable synthetic routes. While specific literature on the synthesis of this exact molecule is not abundant, the synthesis can be logically approached by combining established methods for constructing the substituted oxindole (B195798) ring and for the amidation reaction to introduce the acrylamide (B121943) group.

Future research in this area should focus on developing synthetic strategies that are not only high-yielding but also amenable to large-scale production, a critical factor for any potential therapeutic candidate. jku.at Key areas for exploration include:

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides, offer a direct and efficient way to construct the oxindole core. acs.org These methods often exhibit high functional group tolerance and regioselectivity, which would be advantageous for producing a variety of substituted analogs. acs.org

Flow Chemistry: The use of continuous flow reactors for the synthesis of acrylamide-based polymers has been shown to be a scalable and efficient approach. rsc.orgmonash.edu Applying flow chemistry principles to the synthesis of this compound could offer benefits such as improved reaction control, enhanced safety, and the potential for automated, high-throughput synthesis of analogs. monash.edu

Enzymatic Synthesis: Biocatalysis, using enzymes like chloroperoxidase for the oxidation of substituted indoles to oxindoles, presents a green and highly selective synthetic alternative. capes.gov.br Research into enzymes that can tolerate and act on appropriately substituted precursors could lead to more environmentally friendly and efficient production methods. capes.gov.br

A comparison of potential synthetic strategies is presented in Table 1.

| Biocatalysis (Enzymatic Synthesis) | High selectivity, mild reaction conditions, environmentally friendly. capes.gov.br | Enzyme stability and availability, substrate scope may be limited. |

Deepening Mechanistic Understanding of Target Engagement and Downstream Cellular Effects

A crucial area of future research will be to elucidate the precise molecular mechanism of action of this compound. The presence of the acrylamide group strongly suggests a covalent mechanism of action, likely through Michael addition with a nucleophilic residue, such as a cysteine, on its biological target. mdpi.com

Key research questions to address include:

Identification of Biological Targets: The oxindole scaffold is a common feature in inhibitors of protein kinases. nih.gov Therefore, a primary avenue of investigation should be the screening of this compound against a broad panel of kinases to identify potential targets. nih.gov Computational repositioning strategies, which compare the compound's structural and electronic features to known ligands, can also help predict potential targets. nih.gov

Covalent Binding and Reversibility: While the acrylamide moiety is known to form covalent bonds, the reactivity can be tuned. nih.gov It is essential to confirm covalent bond formation with the target protein, for instance through mass spectrometry, and to investigate the reversibility of this interaction. nih.gov The introduction of electron-withdrawing groups can influence the electrophilicity of the acrylamide and potentially lead to reversible covalent interactions. mdpi.comnih.gov

Development of Highly Selective and Potent Analogues for Specific Biological Targets

The development of analogs of this compound will be guided by structure-activity relationship (SAR) studies. researchgate.netacademie-sciences.frmdpi.com The goal is to create new molecules with improved potency, selectivity, and drug-like properties. nih.gov

Future research in this area will involve:

Systematic Modification of the Scaffold: A systematic exploration of substitutions on both the oxindole ring and the acrylamide moiety is necessary. This includes varying the position and nature of the halogen on the benzene (B151609) ring, as well as modifying the substituents on the oxindole nitrogen and at the C3 position.

Computational Modeling: Structure-based drug design, utilizing computational docking and molecular dynamics simulations, can guide the rational design of new analogs. acs.orgacs.org By understanding the binding mode of the parent compound in its target, modifications can be proposed to enhance favorable interactions and improve binding affinity and selectivity. acs.org

Bioisosteric Replacement: The acrylamide "warhead" can be replaced with other electrophilic groups to modulate reactivity and selectivity. rsc.orgacs.org Allenamides and 2-sulfonylpyrimidines have been explored as bioisosteres of acrylamide in targeted covalent inhibitors. rsc.orgacs.org

Table 2: Potential Modifications for Analog Development

| Structural Component | Potential Modifications | Desired Outcome |

|---|---|---|

| Oxindole Ring | Varying substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | Improved potency, altered selectivity profile, enhanced drug-like properties. |

| Oxindole Nitrogen | Introduction of various alkyl or aryl groups. | Modulate solubility, cell permeability, and potentially target interactions. |

| Acrylamide Moiety | Substitution on the α- or β-carbon, replacement with other "warheads". rsc.orgacs.org | Tune covalent reactivity, improve selectivity, overcome potential resistance mechanisms. |

Investigation of Polypharmacology and Multi-Targeting Strategies

Many small molecule inhibitors, particularly kinase inhibitors, are not entirely specific for a single target but rather interact with multiple targets, a phenomenon known as polypharmacology. nih.govnih.govpnas.orgecancer.org This can be both a source of unwanted side effects and a potential therapeutic advantage.

Future research should embrace the concept of polypharmacology by:

Comprehensive Kinome Profiling: Screening this compound and its analogs against large panels of kinases will provide a "selectivity profile." reactionbiology.comnih.gov This can reveal both on-target and off-target activities. ecancer.org

Network-Based Approaches: Computational methods that integrate kinome profiling data with protein-protein interaction networks can help to understand the broader biological impact of a multi-targeting agent. nih.gov This can lead to hypotheses about synergistic effects or potential liabilities. nih.gov

Rational Design of Multi-Targeting Agents: In some cases, intentionally designing inhibitors that hit a specific set of targets can be a powerful therapeutic strategy, for instance, to overcome drug resistance. nih.gov Understanding the SAR for different targets will be key to designing compounds with a desired polypharmacological profile.

Application of Advanced In Vitro Assays for Comprehensive Biological Profiling

A thorough understanding of the biological activity of this compound and its analogs will require the use of a suite of advanced in vitro assays.

Essential profiling should include:

High-Throughput Screening (HTS): HTS assays are crucial for the initial identification of hits from large compound libraries and for the rapid profiling of analogs. promega.com.au Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a universal platform for screening diverse kinases. promega.com.au

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic technique for identifying the cellular targets of covalent inhibitors in a native biological context. mdpi.com By using a tagged version of the compound, it is possible to identify proteins that are covalently modified, providing direct evidence of target engagement and revealing potential off-targets. mdpi.com

Table 3: Key In Vitro Assays for Biological Profiling

| Assay Type | Purpose | Example Technologies |

|---|---|---|

| Biochemical Assays | Determine direct inhibition of purified enzymes (e.g., kinases). | Radiometric assays (e.g., HotSpot™), luminescence-based assays (e.g., ADP-Glo™). reactionbiology.compromega.com.au |

| Activity-Based Protein Profiling (ABPP) | Identify covalent targets in complex biological samples (e.g., cell lysates). mdpi.com | Use of probes with reporter tags (e.g., biotin, fluorophore) followed by mass spectrometry or fluorescence detection. |

| Cell-Based Target Engagement Assays | Confirm that the compound interacts with its intended target within living cells. | Cellular Thermal Shift Assay (CETSA), covalent-capture assays. acs.orgnih.gov |

Q & A

Q. What are the optimal synthetic routes for N-(6-chloro-2-oxoindolin-5-yl)acrylamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling acryloyl chloride with a substituted indolinone precursor under inert conditions. Key steps include:

- Precursor preparation : 6-Chloro-2-oxoindoline derivatives are synthesized via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .

- Acrylamide formation : React the indolinone with acryloyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize polymerization .

- Purity validation : Use HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) and confirm structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which crystallization conditions yield high-quality single crystals for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent selection : Use mixed solvents (e.g., DCM/hexane or methanol/water) for slow evaporation.

- Temperature control : Crystallize at 4°C to reduce nucleation rates.

- Data collection : Employ SHELXT for structure solution and SHELXL for refinement, ensuring R-factor convergence below 5% .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate samples in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks.

- Degradation analysis : Monitor via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to identify decomposition products .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Factorial design : Use a 2 factorial approach to isolate variables (e.g., solvent polarity, incubation time, cell line variability) that influence bioactivity .

- Statistical validation : Apply ANOVA to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test .

- Case study : If conflicting IC values arise in kinase inhibition assays, compare assay conditions (e.g., ATP concentration, enzyme batch) and validate with orthogonal methods like SPR .

Q. How can computational modeling predict the reactivity of the acrylamide group in electrophilic conjugation reactions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate Michael acceptor reactivity.

- Molecular dynamics : Simulate binding interactions with cysteine residues in target proteins (e.g., using GROMACS) .

- Validation : Corrogate computational results with experimental kinetic data (e.g., LC-MS-based alkylation rates) .

Q. What strategies mitigate challenges in characterizing the compound’s polymorphic forms?

- Methodological Answer :

- Thermal analysis : Combine DSC and TGA to identify phase transitions and hydrate/solvate formation.

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

- Vibrational spectroscopy : Use Raman microscopy to distinguish polymorphs based on C=O and N-H stretching modes .

Data Analysis and Theoretical Frameworks

Q. How should researchers interpret conflicting data between in vitro and in vivo pharmacokinetic studies?

- Methodological Answer :

- Compartmental modeling : Apply a two-compartment model to reconcile bioavailability differences (e.g., hepatic metabolism vs. plasma protein binding) .

- Metabolite profiling : Use -labeled analogs to track metabolic pathways and identify active metabolites .

Q. What theoretical frameworks guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Map electronic (Hammett σ) and steric (Taft E) parameters to activity trends .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., indolinone carbonyl) and hydrophobic pockets using Schrödinger’s Phase .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.